molecular formula C20H25NO2S B12269245 4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide

4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide

Cat. No.: B12269245
M. Wt: 343.5 g/mol
InChI Key: CJLHHMYPVNOFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a cyclohexyl group, a dimethylphenyl group, and a benzene sulfonamide moiety, making it a complex and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the cyclohexyl and dimethylphenyl groups. One common method is the reaction of benzene sulfonyl chloride with 3,4-dimethylaniline in the presence of a base such as pyridine. The resulting intermediate is then reacted with cyclohexylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide compounds with various functional groups.

Scientific Research Applications

4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide
  • 4-cyclohexyl-N-(4-methylphenyl)benzenesulfonamide
  • 4-cyclohexyl-N-(2,4-dimethylphenyl)benzenesulfonamide

Uniqueness

4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in sulfonamides.

Properties

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

4-cyclohexyl-N-(3,4-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C20H25NO2S/c1-15-8-11-19(14-16(15)2)21-24(22,23)20-12-9-18(10-13-20)17-6-4-3-5-7-17/h8-14,17,21H,3-7H2,1-2H3

InChI Key

CJLHHMYPVNOFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.